molecular formula C6H4F3NO3S B12854309 3-(Trifluoromethylsulfonyl)pyridin-2-ol

3-(Trifluoromethylsulfonyl)pyridin-2-ol

Cat. No.: B12854309
M. Wt: 227.16 g/mol
InChI Key: HEYZJGILMARALV-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl group and a pyridin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride as a precursor, which reacts with pyridin-2(1H)-one under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyridin-2(1H)-one core .

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical processes, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4F3NO3S

Molecular Weight

227.16 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)

InChI Key

HEYZJGILMARALV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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